molecular formula C14H10N2O2S B061349 2-(Benzylthio)-5-nitrobenzonitrile CAS No. 175135-67-8

2-(Benzylthio)-5-nitrobenzonitrile

Cat. No.: B061349
CAS No.: 175135-67-8
M. Wt: 270.31 g/mol
InChI Key: UVENNUQTKADSQA-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-nitrobenzonitrile is an organic compound that features a benzylthio group attached to a benzene ring, which is further substituted with a nitro group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-nitrobenzonitrile typically involves the nucleophilic substitution of a suitable benzyl halide with a thiol derivative. One common method is the reaction of 2-chloro-5-nitrobenzonitrile with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form a sulfone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products

    Oxidation: 2-(Benzylsulfonyl)-5-nitrobenzonitrile.

    Reduction: 2-(Benzylthio)-5-aminobenzonitrile.

    Substitution: 2-(Benzylthio)-5-nitrobenzamide.

Scientific Research Applications

2-(Benzylthio)-5-nitrobenzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-nitrobenzonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzylthio group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfonyl)benzothiazole: Similar structure but with a sulfonyl group instead of a nitrile group.

    2-(Benzylthio)benzothiazole: Lacks the nitro group but has a similar benzylthio substitution.

    2-(Benzylthio)-5-aminobenzonitrile: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

2-(Benzylthio)-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-benzylsulfanyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c15-9-12-8-13(16(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVENNUQTKADSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351680
Record name 2-(benzylthio)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-67-8
Record name 2-(benzylthio)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitrobenzonitrile (50 g, 0.15 mol) in MeCN (1000 mL) was added K2CO3 (45.5 g, 0.33 mol) and phenylmethanethiol (34 g, 0.27 mol). The mixture was stirred at room temperature overnight. The mixture was filtered through the celite pad and the filtrate was concentrated in vacuo to give 2-(benzylthio)-5-nitrobenzonitrile (54 g, 73%) as a yellow solid. 1H NMR CDCl3 400 MHz δ 8.43 (s, 1H), 8.27-8.25 (m, 1H), 7.44-7.31 (m, 6H), 4.35 (s, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

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